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Betamethasone-21-propionate-d5

Cat. No.: B1152109
M. Wt: 453.56
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Advanced Analytical Methodologies

Stable isotope labeling is a technique that incorporates non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to serve as tracers. symeres.commetsol.com This method is instrumental in enhancing the precision and accuracy of advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comadesisinc.com

The key advantages of using stable isotope-labeled compounds in analytical methodologies include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical techniques, allowing for the confident elucidation of complex molecular structures and reaction mechanisms. adesisinc.com In mass spectrometry, the mass difference between the labeled (deuterated) and unlabeled compound allows for clear differentiation and quantification, even in complex biological matrices. nih.gov

Improved Drug Discovery Processes: In the pharmaceutical industry, stable isotope labeling is crucial for investigating drug metabolism and pharmacokinetics (DMPK). symeres.comadesisinc.com By tracing the metabolic fate of a drug, scientists can gain valuable insights into its efficacy, stability, and potential metabolites. adesisinc.comnih.gov

Minimized Background Interference: The use of isotopically labeled internal standards helps to minimize the "matrix effect" in complex samples like blood and urine, where other components can interfere with the signal of the analyte of interest. This leads to more accurate and reliable quantification.

Quantitative Analysis: Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry. lumiprobe.com By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled target compound can be determined with high precision. symeres.comlumiprobe.com

The isotopic purity of these deuterated compounds is a critical parameter, and techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are used for its rapid characterization. nih.gov Furthermore, quantitative nuclear magnetic resonance (NMR) methods, combining ¹H NMR and ²H NMR, have been developed to accurately determine the isotopic abundance in deuterated reagents. nih.gov

Role of Betamethasone-21-propionate-d5 as a Tracer and Analytical Standard

This compound is a deuterated analog of Betamethasone-21-propionate. pharmaffiliates.comlgcstandards.com It serves as a crucial tool in analytical and research settings, primarily as an internal standard and a tracer for its non-labeled counterpart. clearsynth.comveeprho.com

As an internal standard, this compound is indispensable for the accurate quantification of Betamethasone-21-propionate in various biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.govdoi.org The known concentration of the deuterated standard allows for precise measurement of the non-labeled drug, correcting for any variations during sample preparation and analysis. lumiprobe.commedchemexpress.com This is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comveeprho.comclearsynth.com

The use of deuterated steroids like this compound has been shown to improve the sensitivity, precision, and recovery in LC-MS/MS analyses of steroids in human plasma. nih.gov The development of analytical methods, such as stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC), allows for the separation and quantification of betamethasone (B1666872) and its related compounds, including Betamethasone-21-propionate. nih.govnih.govafricanjournalofbiomedicalresearch.comresearchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₂₅H₂₈D₅FO₆ clearsynth.com
Molecular Weight 453.56 g/mol pharmaffiliates.comclearsynth.com
Appearance White Solid pharmaffiliates.com
Storage 2-8°C Refrigerator pharmaffiliates.com
Primary Application Internal standard for quantification of Betamethasone by GC- or LC-mass spectrometry clearsynth.com

Historical Context and Evolution of Deuterated Steroids in Biomedical Investigations

The use of isotopically labeled compounds in research is not a new concept, but advancements in analytical instrumentation, particularly mass spectrometry, have significantly expanded their application in recent decades. nih.gov The synthesis and application of deuterated steroids have evolved in parallel with these technological advancements.

Initially, the focus was on using radioisotopes for tracing studies. However, the safety advantages of stable isotopes like deuterium have made them the preferred choice for many applications, especially in clinical research. metsol.com

The synthesis of deuterated steroids has become more sophisticated, allowing for the specific placement of deuterium atoms within the steroid molecule. nih.gov This targeted labeling is crucial for understanding metabolic pathways and fragmentation patterns in mass spectrometry. researchgate.netfu-berlin.de For instance, the synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA demonstrated a method to introduce deuterium at a specific position, which in turn improved the LC-MS/MS analysis of these neurosteroids. nih.gov

Modern synthetic methods, such as ultrasound-assisted microcontinuous processes, have been developed to facilitate the selective and efficient deuteration of steroid hormones on a gram scale. doi.org This has made deuterated steroids more accessible for a wider range of research applications. The evolution of derivatization techniques, like using deuterated trimethylsilyl (B98337) (TMS) groups, has also been instrumental in elucidating the mass spectral fragmentation of steroids, aiding in the identification of metabolites and designer drugs. researchgate.netfu-berlin.de

The ongoing development of new deuterated standards for a wide array of steroids continues to enhance the reliability and accuracy of biomedical investigations, from clinical chemistry to forensic toxicology. lumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₅H₂₈D₅FO₆ B1152109 Betamethasone-21-propionate-d5

Properties

Molecular Formula

C₂₅H₂₈D₅FO₆

Molecular Weight

453.56

Synonyms

(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; 

Origin of Product

United States

Synthetic Strategies for Betamethasone 21 Propionate D5

Approaches to Regioselective Deuterium (B1214612) Incorporation in Steroid Structures

The primary challenge in synthesizing deuterated steroids lies in the site-specific introduction of deuterium atoms. arkat-usa.org Steroids are complex molecules with multiple potential sites for deuteration, making regioselectivity a key consideration. arkat-usa.orgresearchgate.net

Precursor Selection and Chemical Transformations for Deuteration

The synthesis of deuterated steroids often begins with the selection of an appropriate precursor that facilitates regioselective deuterium labeling. arkat-usa.org Common strategies involve the use of deuterated reagents to introduce deuterium at specific positions. Typical methods include:

Catalytic Deuteration: This involves the use of deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on charcoal (Pd/C) or platinum oxide (PtO₂), to reduce double bonds. arkat-usa.orgfu-berlin.de The choice of catalyst and reaction conditions can influence the stereochemistry of deuterium addition.

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). fu-berlin.deresearchgate.net These reactions are often performed in deuterated solvents to maximize deuterium incorporation. nih.gov

Acid- or Base-Catalyzed Exchange: Protons on carbon atoms adjacent to carbonyl groups (α-protons) can be exchanged for deuterium by treatment with a deuterated acid (e.g., DCl) or base (e.g., NaOD) in a deuterated solvent like D₂O or CH₃OD. nih.govfu-berlin.de This method is particularly useful for introducing deuterium at specific positions in the steroid nucleus.

For the synthesis of Betamethasone-21-propionate-d5, a common precursor is betamethasone (B1666872) itself or a closely related derivative. The deuteration is targeted at the propionate (B1217596) moiety.

Methodologies for Deuterium Atom Introduction into the Propionate Moiety

The five deuterium atoms in this compound are located on the propionate group. The synthesis of the deuterated propionate precursor is a key step. One common method involves the use of deuterated propionic acid (propionic acid-d5) or its derivatives.

The esterification of the 21-hydroxyl group of betamethasone with deuterated propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable catalyst or coupling agent yields this compound. The reaction scheme can be generalized as:

Betamethasone-21-OH + (D₃C-CD₂-CO)₂O → Betamethasone-21-O-CO-CD₂-CD₃

The deuterated propionic acid itself can be synthesized through various methods, such as the deuteration of propionitrile (B127096) followed by hydrolysis, or through catalytic reduction of a suitable unsaturated precursor with deuterium gas.

Isotopic Purity Enhancement and Chromatographic Separation Techniques

Following the synthesis, it is crucial to ensure high isotopic purity, meaning that the vast majority of the molecules contain the desired number of deuterium atoms. isotope.com The product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition). researchgate.net

Isotopic Enrichment vs. Species Abundance

TermDefinitionExample for a D3-labeled molecule at 99.5% enrichment
Isotopic Enrichment The mole fraction of the isotope at specific sites within the molecule, expressed as a percentage. isotope.comEach of the three labeled positions has a 99.5% probability of being a deuterium atom. isotope.com
Species Abundance The percentage of molecules with a specific isotopic composition. isotope.com98.5% of the molecules will be the CD₃ species, and 1.5% will be the CD₂H species. isotope.com

Chromatographic techniques are essential for purifying the deuterated product from unreacted starting materials, non-deuterated species, and other impurities. iaea.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds based on their polarity. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the purification of steroids. researchgate.net It can, in some cases, even separate isotopologues, although this is challenging due to their very similar physical properties. researchgate.netiaea.org

Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, GC is an effective purification method. fu-berlin.de However, for a relatively large and non-volatile molecule like this compound, HPLC is generally the preferred method.

Isotope dilution mass spectrometry (IDMS) is a technique that can be used to accurately quantify the labeled compound and can also help in assessing isotopic purity. epa.gov

Spectroscopic Characterization Methodologies for Isotopic Enrichment Verification

Once the deuterated compound is purified, its structure and isotopic enrichment must be verified. rsc.org A combination of spectroscopic techniques is typically employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. almacgroup.comacs.org High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation of the deuterated compound from its unlabeled counterpart. rsc.orgnih.gov The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5). The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the molecule and the location of the deuterium atoms. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the propionate group will be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium. acs.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from those in the unlabeled compound (an isotope effect). cdnsciencepub.com

Spectroscopic Data for Isotopic Enrichment Verification

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Determines the mass-to-charge ratio and the relative abundance of different isotopologues, allowing for the calculation of isotopic enrichment. almacgroup.comrsc.org
¹H NMR Shows the absence or significant reduction of proton signals at the sites of deuteration. acs.org
²H NMR Directly detects the deuterium atoms and confirms their specific locations within the molecule. sigmaaldrich.com
¹³C NMR Shows characteristic splitting patterns and isotopic shifts for carbons attached to deuterium. cdnsciencepub.com

By employing these synthetic, purification, and characterization techniques, this compound can be produced with high chemical and isotopic purity, making it a reliable internal standard for analytical applications.

Analytical Methodologies Employing Betamethasone 21 Propionate D5

Development of Quantitative Assays using Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of corticosteroids due to its high selectivity and sensitivity. In the development of quantitative LC-MS/MS assays for betamethasone (B1666872) and its related compounds, the use of a stable isotope-labeled internal standard is paramount.

Application of Betamethasone-21-propionate-d5 as an Internal Standard in LC-MS/MS

This compound is employed as an internal standard to enhance the reliability of LC-MS/MS methods for the quantification of betamethasone and its esters. Internal standards are essential in compensating for variations that can occur during sample preparation and analysis.

Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A stable isotope-labeled internal standard like this compound, when added to the sample at the beginning of the extraction process, experiences the same matrix effects as the analyte of interest. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reproducible results.

For the quantification of an analyte, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The use of this compound as an internal standard helps to ensure the linearity and accuracy of the calibration curve over a specific concentration range. For instance, in the analysis of betamethasone, linearity has been demonstrated over various concentration ranges, as exemplified in the table below.

AnalyteConcentration RangeCorrelation Coefficient (r²)
Betamethasone0.5-50.0 ng/mL>0.99
Betamethasone Dipropionate2.5-25 µg/mL0.9998
Betamethasone 17-propionate0.07-10 µg/mL0.9991-0.9999
Betamethasone 21-propionate0.07-4 µg/mL0.9991-0.9999

The data in this table is illustrative of typical linearity achieved in the analysis of betamethasone and its related compounds and is not specific to methods using this compound as the internal standard.

Gas Chromatography-Mass Spectrometry Applications for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility of corticosteroids, derivatization is often required to improve their chromatographic behavior. GC-MS methods are considered a "gold standard" for steroid profiling due to their high chromatographic resolution and ionization reproducibility mdpi.com. The use of deuterated internal standards in GC-MS is also crucial for accurate quantification, as they can correct for variability in the derivatization process and during the chromatographic run mdpi.com. While specific applications of this compound in GC-MS are not detailed in the provided search results, the principles of using deuterated steroids as internal standards are well-established in the field of steroidomics mdpi.comnih.govmdpi.com. These methods allow for the comprehensive profiling of steroid metabolites in biological fluids, which is crucial for diagnosing various endocrine disorders nih.govmdpi.com.

Method Validation Parameters and Performance Assessment

The validation of an analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include accuracy, precision, and recovery.

Accuracy, Precision, and Recovery Determinations

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the nominal concentration.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte.

The following table provides an example of accuracy and precision data from a validation study for the determination of betamethasone dipropionate.

Concentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low4.5109.65.7106.0
Medium2.298.71.697.0
High3.1101.22.899.5

This data is illustrative of typical validation results for betamethasone dipropionate analysis and is not specific to a method using this compound.

In a study on the determination of betamethasone, the mean extraction recovery was found to be 94.0%, while the recovery for the internal standard was 98.9% researchgate.net. Such high and consistent recovery values are indicative of an efficient extraction procedure.

Selectivity, Specificity, and Limit of Quantification

This compound, as a stable isotope-labeled internal standard, is fundamental to achieving high selectivity and specificity in modern analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its unique mass signature allows for clear differentiation from the unlabeled analyte and endogenous matrix components, thereby minimizing interferences and enhancing measurement accuracy.

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. africanjournalofbiomedicalresearch.comnih.gov This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. africanjournalofbiomedicalresearch.com For instance, a validated stability-indicating high-performance liquid chromatography (HPLC) method demonstrated successful separation of betamethasone dipropionate from its related substances, including Betamethasone-21-propionate, and other degradation products. nih.govresearchgate.net

The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the limit of detection (LOD) is the lowest amount that can be detected. ddtjournal.net In methods developed to analyze impurities in betamethasone dipropionate formulations, the LOD and LOQ for its related substances, including Betamethasone-21-propionate, have been established. One gradient reversed-phase HPLC method determined the LOD and LOQ to be 0.02 µg/mL and 0.07 µg/mL, respectively. nih.govresearchgate.net Another RP-HPLC method reported an LOD of 0.008 µg/mL and an LOQ of 0.024 µg/mL for these degradation products. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

LOD & LOQ Values for Betamethasone-Related Compounds from Various Studies
CompoundLOD (µg/mL)LOQ (µg/mL)Analytical MethodSource
Betamethasone Dipropionate & Related Substances0.020.07Gradient RP-HPLC nih.govresearchgate.net
Betamethasone Dipropionate & Degradation Products0.0080.024RP-HPLC africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

Robustness and Stability Testing of Analytical Procedures

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. While specific studies detailing the robustness testing of methods employing this compound are not extensively documented, its use as an internal standard inherently contributes to a method's robustness by correcting for variability in sample preparation and instrument response.

Validated HPLC methods for betamethasone dipropionate and its impurities have been shown to be robust. africanjournalofbiomedicalresearch.com Robustness is typically evaluated by varying parameters such as the flow rate, column temperature, and mobile phase composition. africanjournalofbiomedicalresearch.com The system suitability parameters, including resolution, peak asymmetry (tailing factor), and theoretical plates, are monitored to ensure they remain within acceptable limits.

Stability testing of analytical solutions is also a critical component of method validation. It confirms that the analyte and its related substances, such as Betamethasone-21-propionate, remain stable in the chosen diluent for the duration of the analytical run, ensuring that the results are not skewed by degradation that occurs after sample preparation. africanjournalofbiomedicalresearch.com

Parameters for Robustness Testing of an HPLC Method for Betamethasone Dipropionate
ParameterStandard ConditionVariationSystem Suitability RequirementSource
Flow Rate1.5 mL/min± 0.1 mL/minResolution > 2.0, Tailing Factor < 2.0 africanjournalofbiomedicalresearch.com
Column Temperature50°C± 5°CResolution > 2.0, Tailing Factor < 2.0 nih.gov
Mobile Phase CompositionSpecified Ratio± 2% OrganicResolution > 2.0, Tailing Factor < 2.0 africanjournalofbiomedicalresearch.com

Impurity Profiling and Degradation Product Analysis in Research Formulations

This compound is a labeled version of Betamethasone-21-propionate, a known impurity and degradation product of betamethasone dipropionate. lgcstandards.comlgcstandards.com As such, it is an essential tool for impurity profiling and the analysis of degradation products in research formulations. Accurate identification and quantification of these products are crucial for ensuring the safety and efficacy of the final drug product.

Forced degradation studies have been instrumental in identifying the degradation pathways of betamethasone esters. nih.govnih.gov The thermal degradation of betamethasone dipropionate leads to three major products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govnih.gov The formation of these products is highly dependent on the pH of the medium.

Investigations have shown that at a low pH of 2.5, betamethasone-21-propionate is the primary degradation product formed. nih.gov As the pH increases, the formation of betamethasone-17-propionate increases, while the formation of betamethasone-21-propionate decreases. nih.gov Further analysis indicates that betamethasone alcohol is a subsequent degradation product that forms from betamethasone-21-propionate. nih.gov This detailed understanding of degradation pathways is vital for developing stable pharmaceutical formulations.

Degradation of Betamethasone Dipropionate Under Various Conditions
ConditionMajor Degradation ProductsObservationsSource
Thermal (pH 2.5)Betamethasone-21-propionatePrimary product formed. nih.gov
Thermal (pH 3.5-4.5)Betamethasone-21-propionate, Betamethasone alcoholBetamethasone dipropionate shows maximum stability in this range. nih.govnih.gov
Thermal (pH 5.5-6.5)Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcoholAll three major products are formed. nih.gov
Thermal (pH 7.5)Betamethasone-17-propionate, Betamethasone-21-propionateFormation of betamethasone-17-propionate increases with pH. nih.gov

Mechanistic Studies Utilizing Deuterium Labeling with Betamethasone 21 Propionate D5

Investigation of Metabolic Pathways and Biotransformation Kinetics in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are fundamental to elucidating the metabolic pathways of new chemical entities. The use of deuterated analogs like Betamethasone-21-propionate-d5 in these systems offers a sophisticated approach to unraveling complex biotransformation processes.

Elucidation of Deuterium-Specific Metabolic Shifts and Metabolite Identification

The metabolism of betamethasone (B1666872) esters, such as betamethasone dipropionate, is known to involve hydrolysis to form betamethasone-17-propionate and betamethasone-21-propionate, which can be further metabolized to betamethasone. nih.govresearchgate.net When studying the metabolism of this compound, the deuterium (B1214612) label on the propionate (B1217596) moiety serves as a unique tracer. Mass spectrometry is a key analytical technique for identifying metabolites, and the deuterium label in this compound results in a characteristic mass shift in its metabolites compared to their non-deuterated counterparts. dshs-koeln.demedchemexpress.com This allows for the unambiguous identification of metabolites originating from the parent compound.

While specific studies on this compound are not extensively available in peer-reviewed literature, the principles of metabolic studies with deuterated compounds suggest that its primary metabolic pathway would be the cleavage of the ester bond to yield deuterated propionic acid and betamethasone. Subsequent enzymatic reactions on the betamethasone core, such as hydroxylation, would lead to metabolites that still retain the core steroid structure but have lost the deuterated side chain. The presence of the deuterium label can also potentially influence the metabolic profile, an effect known as a metabolic shift.

Table 1: Hypothetical Metabolic Profile of this compound in an In Vitro System

MetaboliteDescriptionMethod of Identification
BetamethasoneHydrolysis of the 21-propionate-d5 esterLC-MS/MS
Deuterated Propionic AcidCleavage of the ester linkageGC-MS or LC-MS/MS
Hydroxylated Betamethasone MetabolitesPhase I metabolism of the steroid coreLC-MS/MS

This table is illustrative and based on established metabolic pathways of related compounds and the principles of deuterium labeling.

Kinetic Isotope Effects in Glucocorticoid Biotransformation Research

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is most pronounced when the carbon-hydrogen bond is broken in the rate-determining step of a reaction. In the context of glucocorticoid biotransformation, if the cleavage of a C-H bond within the propionate group were a rate-limiting step in a particular metabolic pathway, the presence of deuterium in this compound would be expected to slow down that specific reaction.

Pharmacokinetic Modeling and Disposition Studies in Pre-clinical Research Models

Pharmacokinetic studies in preclinical models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). Deuterium-labeled compounds are frequently used in these studies as internal standards for quantitative analysis and to trace the disposition of the drug and its metabolites. nih.gov

Assessment of Absorption, Distribution, and Elimination Rates in Research Systems

Following administration of this compound to a preclinical model, its absorption into the systemic circulation, distribution to various tissues, and subsequent elimination can be monitored by measuring the concentrations of the parent compound and its deuterated metabolites in biological matrices such as plasma, urine, and feces over time. The pharmacokinetic parameters of non-deuterated betamethasone have been studied, showing a terminal half-life of approximately 6.5 hours after intravenous administration of betamethasone phosphate. nih.gov The ester form, betamethasone dipropionate, is known to have a prolonged release profile. nih.gov

The use of this compound allows for precise quantification and differentiation from endogenous compounds. While specific preclinical pharmacokinetic data for this compound is not publicly available, a hypothetical pharmacokinetic profile can be projected based on the known behavior of similar glucocorticoids.

Table 2: Illustrative Pharmacokinetic Parameters for a Deuterated Glucocorticoid Ester in a Preclinical Model

ParameterValueDescription
Tmax (h)2-4Time to reach maximum plasma concentration
Cmax (ng/mL)VariesMaximum plasma concentration
AUC (ng·h/mL)VariesArea under the plasma concentration-time curve
t1/2 (h)8-12Elimination half-life
CL/F (L/h/kg)VariesApparent total body clearance
Vd/F (L/kg)VariesApparent volume of distribution

This table presents hypothetical data to illustrate the types of parameters that would be determined in a preclinical pharmacokinetic study. Actual values would need to be determined experimentally.

Role in Reference Standard Development and Quality Control Applications

Certification and Traceability of Betamethasone-21-propionate-d5 as a Reference Material

The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used for calibration and validation. This compound, when used as a reference material, undergoes a rigorous certification process to establish its suitability and to ensure metrological traceability.

Certified Reference Materials (CRMs) are produced by Reference Material Producers (RMPs) who operate under the stringent guidelines of international standards, primarily ISO 17034, "General requirements for the competence of reference material producers". ansi.organsi.orgdakks.de This accreditation ensures that the production of the reference material is managed by a competent body fully responsible for planning, assigning property values and their uncertainties, and issuing a certificate. ansi.orgnata.com.au Laboratories accredited under ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," are required to use such CRMs to establish the metrological traceability of their measurement results. ansi.orgwikipedia.org

The certification of this compound involves its characterization through a metrologically valid procedure. ansi.org This process determines its specified properties, such as identity, purity, and concentration, along with the associated measurement uncertainty. wikipedia.org The outcome of this certification is documented in a Certificate of Analysis (CoA), which accompanies the CRM. sigmaaldrich.com The CoA is a critical document that provides a comprehensive summary of the material's characteristics and establishes an unbroken chain of calibrations back to a recognized reference, often the International System of Units (SI). ansi.org

A key aspect of the CoA for a deuterated standard like this compound is the information on isotopic purity. lgcstandards.com The certificate will specify the degree of deuteration and the concentration values, which represent the sum of all isotopomers. lgcstandards.com This detailed information is vital for accurate quantification in sensitive analytical techniques like mass spectrometry.

The table below outlines the essential components typically found on a Certificate of Analysis for a Certified Reference Material such as this compound.

| Issuing Body Details | Name and accreditation details of the Reference Material Producer (e.g., accredited to ISO 17034). ansi.org | Confirms the competence of the producer and the validity of the certificate. |

Application in Inter-laboratory Proficiency Testing Schemes for Steroid Analysis

Inter-laboratory proficiency testing (PT) is a cornerstone of external quality control for analytical laboratories. These schemes assess the performance of laboratories for specific tests or measurements and monitor their continuing competence. The use of well-characterized, stable, and homogeneous materials is essential for the success of any PT scheme.

While direct evidence of this compound's use in specific, publicly documented PT schemes is limited, the principles of steroid analysis highlight the critical need for such standards. Studies on the inter-laboratory measurement of steroid hormones have shown significant variability in the absolute values reported by different laboratories, even when analyzing the same samples. bohrium.com This variability can stem from differences in calibration standards, analytical methods, and instrumentation. bohrium.com

The introduction of a certified deuterated internal standard like this compound into a PT scheme for steroid analysis offers several advantages:

Improved Comparability: By providing all participating laboratories with a common, highly characterized reference material, the PT provider can reduce the variability associated with individual in-house standards, allowing for a more accurate assessment of method and laboratory performance. bohrium.com

Accurate Target Values: The certified value of the reference material can be used to establish the "true" or assigned value of the analyte in the PT sample, against which participant results are judged.

Method Validation Assessment: PT schemes can be used to validate analytical methods across multiple laboratories. The use of a stable isotope-labeled internal standard helps in assessing the robustness and reliability of different methods used to quantify the target steroid. clearsynth.com

In practice, a PT provider would distribute blind samples containing a known amount of the target steroid (e.g., betamethasone-21-propionate) to participating laboratories. The laboratories would then use their routine analytical methods, ideally incorporating this compound as an internal standard, to quantify the analyte. The use of the deuterated standard helps to correct for variations in sample extraction, instrument response, and matrix effects, thereby improving the accuracy of the reported results. clearsynth.comwisdomlib.org The reported concentrations are then compared to the assigned value to evaluate the laboratory's proficiency.

Quality Assurance and Regulatory Compliance in Analytical Research Laboratories

In the highly regulated environment of pharmaceutical and clinical research, quality assurance (QA) is paramount. Analytical laboratories must demonstrate that their methods are accurate, precise, and reliable to ensure compliance with regulatory standards. Stable isotope-labeled internal standards, particularly Certified Reference Materials like this compound, are integral to achieving and demonstrating this compliance. musechem.comkcasbio.com

The use of deuterated internal standards is strongly recommended by regulatory agencies for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). kcasbio.comnih.gov This is because they are considered the ideal internal standards, exhibiting physical and chemical properties that are nearly identical to the target analyte. researchgate.net

The key roles of this compound in a laboratory's quality assurance program are summarized below:

Table 2: Role of this compound in Laboratory QA and Compliance

QA/QC Aspect Application of this compound Benefit for Regulatory Compliance
Method Validation Used during method development and validation to assess accuracy, precision, linearity, and robustness of the analytical procedure. clearsynth.commusechem.com Ensures the method is fit for its intended purpose and generates reliable data, a key requirement of regulatory submissions.
Calibration As a CRM, it serves as a calibration reference point, enabling the accurate calibration of analytical instruments. clearsynth.com Fulfills the ISO/IEC 17025 requirement for metrological traceability of measurements. wikipedia.org
Quantitative Analysis Added to unknown samples at a known concentration to act as an internal standard, correcting for variability during sample preparation and analysis. clearsynth.com Significantly improves the accuracy and reliability of quantitative results by compensating for matrix effects and analyte loss. amazonaws.comwisdomlib.org
System Suitability Can be used in system suitability tests to verify that the analytical system (e.g., LC-MS/MS) is performing correctly before running samples. Demonstrates that the instrumentation is operating within established parameters for the specific analysis.

| Routine Quality Control | Included in quality control samples that are analyzed with each batch of study samples to monitor the ongoing performance of the analytical method. musechem.com | Provides continuous evidence that the method remains in a state of control, ensuring the integrity of data generated over time. |

By incorporating a CRM like this compound into their analytical workflows, laboratories can ensure the traceability of their measurements, a fundamental requirement of ISO/IEC 17025. ansi.org The use of such a high-quality, certified standard provides objective evidence of data integrity and scientific rigor, which is essential for compliance with regulatory bodies and for ensuring confidence in the final analytical results. musechem.comkcasbio.com

Q & A

Basic: What are the critical considerations for synthesizing Betamethasone-21-propionate-d5 with high isotopic purity?

Synthesis requires precise control of reaction conditions to ensure deuterium incorporation at the 21-propionate position. Key parameters include:

  • Temperature : Maintain ≤40°C to prevent side reactions (e.g., deuteration at unintended positions) .
  • Catalysts : Use deuterated solvents (e.g., DMSO-d6) and catalysts (e.g., Pd/C with D2 gas) to minimize proton exchange .
  • Purification : Employ gradient elution HPLC with C18 columns to isolate the deuterated compound from non-deuterated impurities. Validate purity via mass spectrometry (MS) and deuterium NMR (²H-NMR) .

Basic: How should researchers characterize the structural integrity and isotopic labeling of this compound?

Use a multi-modal analytical approach:

  • ²H-NMR : Confirm deuterium placement at the 21-propionate position via chemical shift analysis (δ ~2.5–3.0 ppm for deuterated propionate) .
  • High-Resolution MS (HRMS) : Verify molecular weight (e.g., 453.57 g/mol for Betamethasone-17-propionate-d5) and isotopic abundance (>98% d5) .
  • X-ray crystallography : Resolve crystal structures to validate steric effects of deuterium substitution on glucocorticoid receptor binding .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting reports on degradation rates (e.g., instability at pH <3 vs. pH 5–7) require method-specific validation:

  • Experimental design : Perform accelerated stability studies (40°C/75% RH) across pH 1–8. Use LC-MS to track degradation products (e.g., betamethasone-d5 acid via ester hydrolysis) .
  • Data normalization : Account for solvent effects (e.g., organic co-solvents like acetonitrile stabilize the ester group) .
  • Cross-reference : Compare with non-deuterated analogs to isolate isotope-specific degradation pathways .

Advanced: What methodologies are recommended for quantifying this compound in complex biological matrices?

Optimize extraction and detection protocols:

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to recover >90% of the compound from plasma .
  • Chromatography : Pair UPLC with a pentafluorophenyl column (e.g., Waters Acquity UPLC BEH C18) for baseline separation from endogenous steroids .
  • Detection : Employ tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode (e.g., m/z 453.6→355.2 for quantification) .

Advanced: How can researchers validate the pharmacological equivalence of this compound to its non-deuterated form?

Design comparative in vitro and in vivo studies:

  • Receptor binding assays : Measure IC50 values using human glucocorticoid receptor (GR) alpha isoforms. Note that deuterium substitution may alter binding kinetics due to isotopic mass effects .
  • Pharmacokinetics (PK) : Administer equimolar doses in rodent models. Use LC-MS/MS to compare AUC, Cmax, and half-life. Expect delayed metabolism for the deuterated form (deuterium isotope effect) .
  • Metabolite profiling : Identify deuterium retention in metabolites (e.g., 21-hydroxybetamethasone-d5) via high-resolution MS .

Basic: What are the solubility limitations of this compound, and how can they be mitigated in experimental setups?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in organic solvents (e.g., DMSO, ethanol). For in vitro studies:

  • Vehicle preparation : Use DMSO stocks (≤10 mM) with sonication (30 min at 25°C) to prevent precipitation .
  • Cell culture compatibility : Dilute stocks in serum-free media to maintain DMSO <0.1% (v/v) .

Advanced: What strategies are effective for tracing deuterium loss during long-term storage of this compound?

Deuterium exchange with ambient moisture can occur at labile positions (e.g., hydroxyl groups):

  • Storage : Lyophilize the compound and store at -20°C under argon. Use amber vials to block UV-induced degradation .
  • Quality control : Conduct quarterly ²H-NMR analyses to monitor deuterium retention. Reject batches with <95% isotopic purity .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Literature values vary (e.g., 210–215°C vs. 220–225°C) due to polymorphic forms:

  • Standardization : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen .
  • Crystallization : Recrystallize from ethanol/water (9:1) to obtain the thermodynamically stable Form I .

Advanced: What are the implications of this compound’s impurity profile for pharmacological studies?

Impurities (e.g., betamethasone-d4, residual solvents) can skew bioactivity

  • Analytical thresholds : Ensure impurities are <0.15% via ultra-HPLC (UHPLC) with charged aerosol detection (CAD) .
  • Bioactivity correction : Use orthogonal cell-based assays (e.g., GR translocation in HEK293 cells) to isolate impurity effects .

Advanced: How can isotopic labeling in this compound improve tracer studies in dermal pharmacokinetics?

Deuterium labeling enables precise tracking in skin layers:

  • Microdialysis : Quantify dermal concentrations using deuterated internal standards to correct for matrix effects .
  • Imaging : Apply MALDI-MS imaging to map spatial distribution in ex vivo human skin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.